2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol
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Overview
Description
2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol is a chemical compound that features an imidazole ring, a phenoxy group, and an ethanol moiety. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the ethanol moiety would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the phenoxy ring .
Scientific Research Applications
2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can influence the activity of enzymes and other proteins. The phenoxy group can also interact with hydrophobic regions of proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazone: This compound also features an imidazole ring and a phenoxy group but has a different substitution pattern and additional functional groups.
4-(Imidazol-1-yl)phenol: This compound is similar but lacks the ethanol moiety.
Uniqueness
2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol is unique due to the presence of the ethanol moiety, which can participate in additional chemical reactions and interactions compared to similar compounds. This makes it a versatile building block for the synthesis of more complex molecules and materials .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-[4-(4-methylimidazol-1-yl)phenoxy]ethanol |
InChI |
InChI=1S/C12H14N2O2/c1-10-8-14(9-13-10)11-2-4-12(5-3-11)16-7-6-15/h2-5,8-9,15H,6-7H2,1H3 |
InChI Key |
GKBJHWHQTLFGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)OCCO |
Origin of Product |
United States |
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